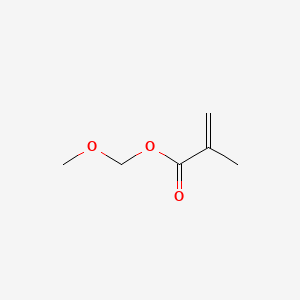
1-Propanamine, N,2-dimethyl-N-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, N,2-dimethyl-N-nitro- is a chemical compound with the molecular formula C5H12N2O2. It is a tertiary amine, characterized by the presence of a nitro group attached to the nitrogen atom. This compound is typically a colorless or slightly yellow liquid with a strong, pungent odor .
Vorbereitungsmethoden
The synthesis of 1-Propanamine, N,2-dimethyl-N-nitro- primarily involves the reaction of N-nitroso-N,2-dimethyl-1-propanamine with p-toluenesulfonic acid. The process includes dissolving N-nitroso-N,2-dimethyl-1-propanamine in p-toluenesulfonic acid, heating the mixture, and then cooling it to crystallize the product .
Analyse Chemischer Reaktionen
1-Propanamine, N,2-dimethyl-N-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Propanamine, N,2-dimethyl-N-nitro- has several applications in scientific research:
Chemistry: It is used as a nucleophilic reagent and an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, coatings, and other chemical products.
Wirkmechanismus
The mechanism of action of 1-Propanamine, N,2-dimethyl-N-nitro- involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-Propanamine, N,2-dimethyl-N-nitro- can be compared with other similar compounds such as:
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
What sets 1-Propanamine, N,2-dimethyl-N-nitro- apart is the presence of the nitro group, which imparts unique chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
53951-45-4 |
|---|---|
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
N-methyl-N-(2-methylpropyl)nitramide |
InChI |
InChI=1S/C5H12N2O2/c1-5(2)4-6(3)7(8)9/h5H,4H2,1-3H3 |
InChI-Schlüssel |
VHQJQNRZBRJXCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






methanone](/img/structure/B13936628.png)
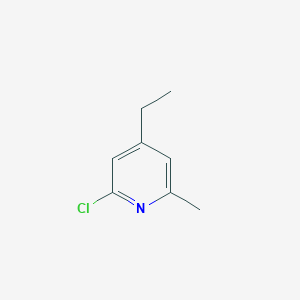
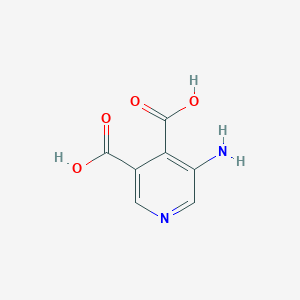
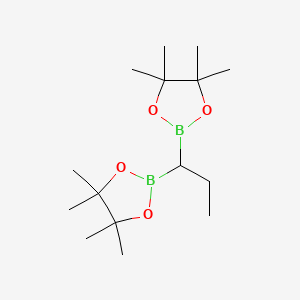


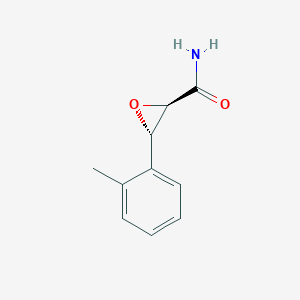
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B13936656.png)

